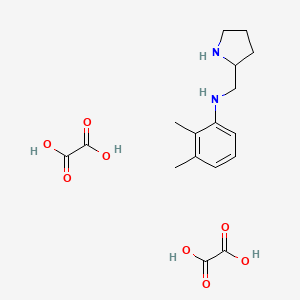
2,2-Dimethyl-3-(3-methylphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(3-methylphenoxy)propanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a phenoxy group attached to a propanoic acid moiety, with two methyl groups at the 2-position and a methyl group at the 3-position of the phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-methylphenoxy)propanoic acid can be achieved through several methods. One common route involves the reaction of 3-methylphenol with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol acts as a nucleophile and displaces the chloride ion from the acid chloride, forming the desired product.
Another method involves the esterification of 3-methylphenol with 2,2-dimethylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The ester is then hydrolyzed under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
科学研究应用
2,2-Dimethyl-3-(3-methylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-phenylpropanoic acid
- 2,2-Dimethyl-3-(4-chlorophenoxy)propanoic acid
- 2,2-Dimethyl-3-(3-hydroxyphenoxy)propanoic acid
Uniqueness
2,2-Dimethyl-3-(3-methylphenoxy)propanoic acid is unique due to the presence of the 3-methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9-5-4-6-10(7-9)15-8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
InChI 键 |
SUVJPLJPCOHDBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


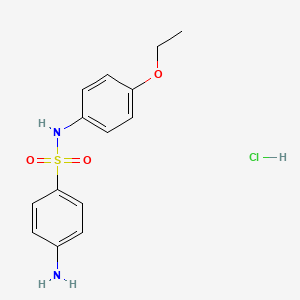

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
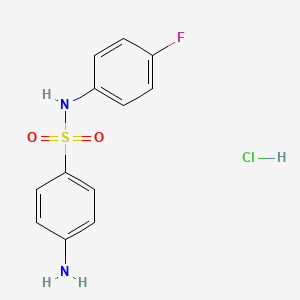
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)
![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
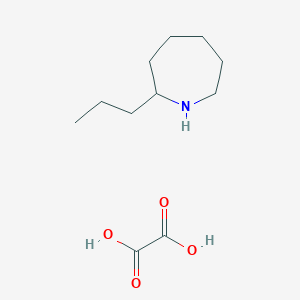
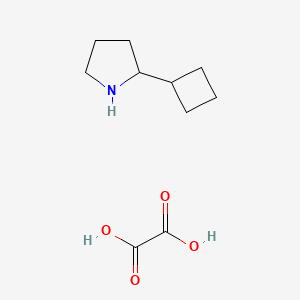

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)

